3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide
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Overview
Description
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, and a propanamide moiety linked to a pyrazine ring. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.
Preparation Methods
The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide can be achieved through a multi-step process. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methyl thiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the desired compound .
Chemical Reactions Analysis
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms. Common reagents used in these reactions include hydrogen peroxide, sodium tungstate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The pyrimidine and pyrazine rings allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as 4,6-dimethyl-2-(methylsulfonyl)pyrimidine and various thioxopyrimidines. Compared to these compounds, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrazine rings. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-methyl-N-(2-pyrazin-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-12-15(13(2)21-17(20-12)24-4)5-6-16(23)22(3)10-7-14-11-18-8-9-19-14/h8-9,11H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYPMCPVPCSVJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)N(C)CCC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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